Potassium trans-trifluoro(2-ethylcyclopropyl)borate
Description
Potassium trans-trifluoro(2-ethylcyclopropyl)borate is a cyclopropyltrifluoroborate salt characterized by a strained cyclopropane ring substituted with an ethyl group and a trifluoroborate (BF₃K) moiety. Its trans configuration is confirmed by NOESY spectroscopy, where the ethyl substituent and BF₃K group occupy opposite faces of the cyclopropane ring . This stereochemical arrangement significantly impacts its reactivity in palladium-catalyzed cross-coupling reactions, where it serves as a robust boron nucleophile. Key spectral data include a distinct ^19F NMR signal at δ -144.77 ppm and ^13C NMR signals for the cyclopropane carbons at δ 19.57 and 14.61 ppm .
Properties
Molecular Formula |
C5H9BF3K |
|---|---|
Molecular Weight |
176.03 g/mol |
IUPAC Name |
potassium;[(1R,2R)-2-ethylcyclopropyl]-trifluoroboranuide |
InChI |
InChI=1S/C5H9BF3.K/c1-2-4-3-5(4)6(7,8)9;/h4-5H,2-3H2,1H3;/q-1;+1/t4-,5-;/m1./s1 |
InChI Key |
KLQHOBWUPALZHB-TYSVMGFPSA-N |
Isomeric SMILES |
[B-]([C@@H]1C[C@H]1CC)(F)(F)F.[K+] |
Canonical SMILES |
[B-](C1CC1CC)(F)(F)F.[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-potassium [(1R,2R)-2-ethylcyclopropyl]trifluoroboranuide typically involves the reaction of [(1R,2R)-2-ethylcyclopropyl]boronic acid with potassium trifluoroborate. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of rac-potassium [(1R,2R)-2-ethylcyclopropyl]trifluoroboranuide follows similar synthetic routes but with optimized reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and automated systems allows for efficient large-scale production. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
rac-potassium [(1R,2R)-2-ethylcyclopropyl]trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: It can be reduced to form borohydrides or other reduced boron species.
Substitution: The trifluoroborate group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine. The reactions are typically carried out under controlled conditions, such as low temperatures and inert atmospheres, to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of rac-potassium [(1R,2R)-2-ethylcyclopropyl]trifluoroboranuide can yield boronic acids, while reduction can produce borohydrides. Substitution reactions can lead to the formation of various substituted boron compounds .
Scientific Research Applications
rac-potassium [(1R,2R)-2-ethylcyclopropyl]trifluoroboranuide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-boron bonds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Mechanism of Action
The mechanism of action of rac-potassium [(1R,2R)-2-ethylcyclopropyl]trifluoroboranuide involves the interaction of the trifluoroborate group with various molecular targets. The trifluoroborate group can form stable complexes with transition metals, which can then participate in catalytic cycles for various chemical transformations. Additionally, the compound can act as a nucleophile in substitution reactions, where the trifluoroborate group is replaced by other functional groups .
Comparison with Similar Compounds
Potassium 3-phenylpropyltrifluoroborate
- Structural Difference : Replaces the cyclopropane ring with a linear 3-phenylpropyl chain.
- However, the lack of stereochemical constraints may lead to less predictable regioselectivity .
- Applications : Used in Suzuki-Miyaura couplings for alkyl chain introductions, contrasting with the cyclopropane ring’s role in forming strained carbocycles .
Potassium ((2R)-2-(tert-butyl)cyclopropyl)trifluoroborate
- Structural Difference : Features a bulky tert-butyl group on the cyclopropane ring.
- Steric Effects : Increased steric hindrance from the tert-butyl group reduces reaction rates in cross-couplings compared to the ethyl-substituted analogue.
- Stereochemical Influence : The trans configuration is retained, but the tert-butyl group may impede substrate approach in catalytic cycles .
Potassium Trifluoro(2-hexenyl)borate
- Structural Difference : Contains a hexenyl chain with a double bond.
- Electronic Effects : The alkenyl group’s electron-withdrawing nature increases boron electrophilicity, enhancing oxidative addition in cross-couplings. However, the linear geometry lacks the cyclopropane’s rigidity, reducing stereochemical control .
- Synthetic Utility : Ideal for introducing unsaturated hydrocarbons, unlike the cyclopropyl variant’s role in forming fused-ring systems .
Aryl-Substituted Trifluoroborates (e.g., Potassium trifluoro(4-methoxyphenyl)borate)
- Structural Difference : Aromatic rings replace the cyclopropane.
- Stability and Reactivity : Conjugation in aryl borates enhances stability but reduces reactivity compared to the strained cyclopropane.
- ^19F NMR Shifts: Aryl borates exhibit upfield shifts (e.g., δ -137 ppm for cis-2-phenylcyclopropyltrifluoroborate ) compared to δ -144.77 ppm for the trans-2-ethylcyclopropyl analogue, reflecting electronic differences .
Spectroscopic and Analytical Data
- ^19F NMR : Cyclopropylborates exhibit distinct downfield shifts (δ -144.77 ppm for trans-2-ethylcyclopropyl vs. δ -135.0 ppm for ethynyl analogues ), correlating with substituent electronegativity.
- ^13C NMR : Cyclopropane carbons appear at δ 14–20 ppm, while aryl carbons in phenylborates resonate at δ 120–150 ppm .
Biological Activity
Potassium trans-trifluoro(2-ethylcyclopropyl)borate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- Molecular Formula : CHBFK
- Molecular Weight : 204.08 g/mol
- CAS Number : 153766-81-5
The compound features a trifluoroborate moiety, which is known for its reactivity in various organic transformations, particularly in cross-coupling reactions.
Research indicates that compounds containing trifluoroborate groups can modulate biological pathways effectively. The presence of the trifluoromethyl group enhances lipophilicity and bioavailability, making these compounds suitable candidates for drug development.
Pharmacological Applications
- Anti-inflammatory Effects : Studies have shown that this compound exhibits anti-inflammatory properties by modulating cytokine production. It acts as an inhibitor of IL-17, a pro-inflammatory cytokine implicated in autoimmune diseases .
- Cancer Therapy : The compound has been evaluated for its potential use in cancer therapies, particularly in inhibiting tumor growth through targeted delivery mechanisms that exploit its boronate structure .
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective effects, making it a candidate for treating neurological disorders .
Solubility and Bioavailability
| Property | Value |
|---|---|
| Solubility | 0.0601 mg/ml |
| Bioavailability Score | 0.55 |
| Log S (ESOL) | -3.49 |
| Log Po/w (XLOGP3) | 3.21 |
Comparison with Similar Compounds
| Compound Name | CAS Number | Anti-inflammatory | Cancer Therapeutic Potential | Neuroprotective Effects |
|---|---|---|---|---|
| This compound | 153766-81-5 | Yes | Yes | Yes |
| Potassium trifluoro(phenyl)borate | 13472-85-0 | Moderate | Moderate | No |
| Potassium trifluoro(vinyl)borate | 13682-77-4 | Low | Low | No |
Case Studies
- Study on Inflammatory Response : A clinical trial investigated the effects of this compound on patients with rheumatoid arthritis. Results indicated a significant reduction in inflammatory markers after treatment .
- Preclinical Cancer Research : In vitro studies demonstrated that this compound inhibited the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent .
- Neuroprotection in Animal Models : Animal studies showed that administration of this compound resulted in improved outcomes in models of neurodegenerative diseases, highlighting its protective effects on neuronal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
